molecular formula C40H33N3O4 B613330 Fmoc-D-his(trt)-OH CAS No. 135610-90-1

Fmoc-D-his(trt)-OH

Cat. No. B613330
M. Wt: 619.7
InChI Key: XXMYDXUIZKNHDT-DIPNUNPCSA-N
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Description

Fmoc-D-his(trt)-OH, also known as Fmoc-L-histidine tert-butyl ester, is an amino acid derivative used in organic synthesis. It is a reactive amino acid derivative that is used in the synthesis of peptides, peptidomimetics, and other organic molecules. Fmoc-D-his(trt)-OH is an important reagent for peptide synthesis because of its stability and reactivity. It can be used in a variety of reactions, including coupling reactions, deprotection reactions, and cyclization reactions.

Scientific Research Applications

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-43(27-41-31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45)/t37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMYDXUIZKNHDT-DIPNUNPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660800
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(triphenylmethyl)-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-his(trt)-OH

CAS RN

135610-90-1
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(triphenylmethyl)-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Mergler, F Dick, B Sax, J Schwindling… - Journal of Peptide …, 2001 - Wiley Online Library
This paper presents a reevaluation of the synthesis and properties of Fmoc‐His(3‐Bum)‐OH regarding its application in SPPS with minimal racemization of histidine residues during …
Number of citations: 23 onlinelibrary.wiley.com
M Mergler, F Dick, T Vorherr - Solid Phase Synthesis and Combinatorial Libraries …, 2002
Number of citations: 1
H Bauke Albada, F Rosati, D Coquière, G Roelfes… - 2011 - Wiley Online Library
A triazacyclophane (TAC) scaffold decorated with three histidine amino acid residues was used as a tridentate ligand in asymmetric copper(II)‐catalysed Diels–Alder and Michael …
J Grun, JD Revell, M Conza, H Wennemers - Bioorganic & medicinal …, 2006 - Elsevier
The introduction of a polyethylene glycol chain has become a popular tool for increasing water solubility and bioavailability. Our interest in the development of catalytically active …
Number of citations: 26 www.sciencedirect.com
Y Zhou, H Li, Y Huang, J Li, G Deng, G Chen… - Nature …, 2023 - nature.com
In conventional solid-phase peptide synthesis (SPPS), α-amino groups are protected with alkoxycarbonyl groups (eg, 9-fluorenylmethoxycarbonyl [Fmoc]). However, during SPPS, …
Number of citations: 1 www.nature.com
WH So, J Xia - Organic letters, 2019 - ACS Publications
An on-resin, three-component Passerini reaction was developed to synthesize C-terminal photocaged peptides. Highly compatible with conventional Fmoc SPPS, this reaction produces …
Number of citations: 9 pubs.acs.org
JN Naoum, I Alshanski, G Mayer… - … Process Research & …, 2022 - ACS Publications
Accelerating solid-phase synthesis is crucial for accessing a large number of peptides in a short time. Since standard peptide synthesis is usually done under poor diffusion conditions …
Number of citations: 10 pubs.acs.org
LH Chang, O Seitz - Bioorganic & Medicinal Chemistry, 2022 - Elsevier
Nucleic acid-programmed reactions find application in drug screening and nucleic acid diagnosis, and offer prospects for a RNA-sensitive prodrug approach. We aim for the …
Number of citations: 3 www.sciencedirect.com
JP Parker, M Devocelle… - … für anorganische und …, 2013 - Wiley Online Library
This work focuses on the cationic antimicrobial peptide (CAP) DP18L with its known propensity to target and selectively kill cancer cells. DP18L was derivatised to dap‐DP18L where …
Number of citations: 8 onlinelibrary.wiley.com
LH Lazarus, S Salvadori, G Balboni… - Journal of medicinal …, 1992 - ACS Publications
A series of individual D-amino acid replacement analogues of deltorphin A, several of which were in combination with a His4 deletion, were used to probe alterations of side-chain …
Number of citations: 47 pubs.acs.org

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